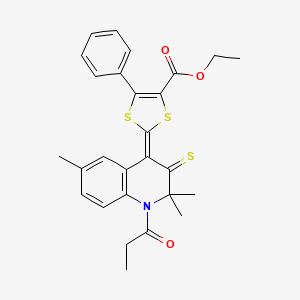
ethyl (2Z)-5-phenyl-2-(2,2,6-trimethyl-1-propanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl (2Z)-5-phenyl-2-(2,2,6-trimethyl-1-propanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4-carboxylate is a useful research compound. Its molecular formula is C27H27NO3S3 and its molecular weight is 509.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl (2Z)-5-phenyl-2-(2,2,6-trimethyl-1-propanoyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4-carboxylate is a complex organic compound with potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a dithiole core, which is known for its diverse biological activities. The presence of the phenyl ring and various substituents contributes to its potential pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of dithiole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species .
Table 1: Antimicrobial Activity of Dithiole Derivatives
| Compound Name | Target Pathogen | Activity Level |
|---|---|---|
| Compound A | MRSA | High |
| Compound B | Candida auris | Moderate |
| Ethyl Dithiole | E. faecium | High |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. These studies suggest that the compound can scavenge free radicals effectively due to the presence of sulfur atoms in its structure .
Table 2: Antioxidant Assays Results
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
| FRAP Assay | 20 |
Cytotoxicity and Cancer Research
Preliminary investigations into the cytotoxic effects of this compound against cancer cell lines have shown promising results. The compound exhibited selective toxicity towards certain cancer cells while sparing normal cells. This selective activity is crucial for developing effective anticancer therapies .
Table 3: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Selectivity Index |
|---|---|---|
| HeLa | 15 | 5 |
| MCF7 | 20 | 4 |
| Normal Fibroblasts | >100 | - |
Case Studies
A case study involving the synthesis and biological evaluation of similar dithiole derivatives highlighted their potential as novel antimicrobial agents. Researchers synthesized several derivatives and tested them against resistant strains of bacteria and fungi. The results indicated that modifications in the side chains significantly influenced biological activity .
Properties
Molecular Formula |
C27H27NO3S3 |
|---|---|
Molecular Weight |
509.7 g/mol |
IUPAC Name |
ethyl (2Z)-5-phenyl-2-(2,2,6-trimethyl-1-propanoyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4-carboxylate |
InChI |
InChI=1S/C27H27NO3S3/c1-6-20(29)28-19-14-13-16(3)15-18(19)21(24(32)27(28,4)5)26-33-22(17-11-9-8-10-12-17)23(34-26)25(30)31-7-2/h8-15H,6-7H2,1-5H3/b26-21- |
InChI Key |
FDHKIYTZMMVFRW-QLYXXIJNSA-N |
Isomeric SMILES |
CCC(=O)N1C2=C(C=C(C=C2)C)/C(=C/3\SC(=C(S3)C(=O)OCC)C4=CC=CC=C4)/C(=S)C1(C)C |
Canonical SMILES |
CCC(=O)N1C2=C(C=C(C=C2)C)C(=C3SC(=C(S3)C(=O)OCC)C4=CC=CC=C4)C(=S)C1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















